

2-Chlorohexanoic acid structural formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorohexanoic acid

Cat. No.: B3050906

[Get Quote](#)

An In-depth Technical Guide to **2-Chlorohexanoic Acid**: Structure, Synthesis, and Characterization

This technical guide provides a comprehensive overview of **2-Chlorohexanoic acid**, tailored for researchers, scientists, and professionals in drug development. The document details its chemical structure, physicochemical properties, a robust synthesis protocol, and thorough spectroscopic characterization.

Chemical Structure and Properties

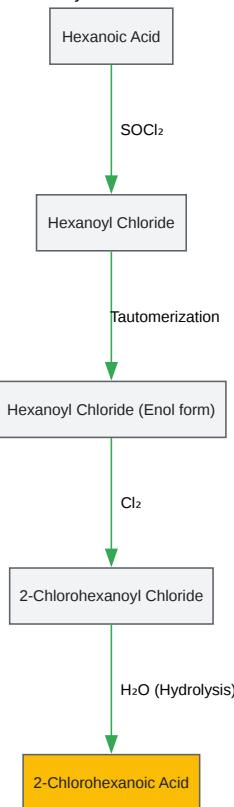
2-Chlorohexanoic acid is a halogenated carboxylic acid. The presence of a chlorine atom on the alpha-carbon (the carbon atom adjacent to the carboxyl group) significantly influences its chemical reactivity, making it a valuable intermediate in organic synthesis.

Below is a diagram of the structural formula of **2-Chlorohexanoic acid**.

Caption: 2D Structural Formula of **2-Chlorohexanoic Acid**.

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of **2-Chlorohexanoic acid**.


Property	Value	Reference(s)
IUPAC Name	2-chlorohexanoic acid	[1]
CAS Number	29671-30-5	[1]
Molecular Formula	C ₆ H ₁₁ ClO ₂	[1] [2]
Molecular Weight	150.60 g/mol	[1] [3]
Density	1.100 g/cm ³ @ 25 °C	[4]
Boiling Point	122-128 °C @ 17 Torr	[4]
Canonical SMILES	CCCCC(C(=O)O)Cl	[1] [2]
InChI Key	OPRMWFZHLNRQJ- UHFFFAOYSA-N	[1]
XLogP3-AA	2.2	[1] [3]
Hydrogen Bond Donor Count	1	[2] [3]
Hydrogen Bond Acceptor Count	2	[2] [3]
Rotatable Bond Count	4	[2] [3]
Exact Mass	150.0447573 Da	[1] [2] [3]

Synthesis of 2-Chlorohexanoic Acid

The most common and effective method for the synthesis of **2-chlorohexanoic acid** is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the alpha-halogenation of a carboxylic acid using a halogen and a catalytic amount of phosphorus trihalide.[\[5\]](#)

The following diagram illustrates the general pathway for the synthesis of **2-Chlorohexanoic acid** via the Hell-Volhard-Zelinsky reaction.

Synthesis Pathway of 2-Chlorohexanoic Acid

[Click to download full resolution via product page](#)

Caption: Hell-Volhard-Zelinsky Synthesis Pathway.

Experimental Protocol: Hell-Volhard-Zelinsky Chlorination

This protocol describes the synthesis of **2-chlorohexanoic acid** from hexanoic acid.

Materials:

- Hexanoic acid
- Thionyl chloride (SOCl_2)
- Chlorine gas (Cl_2)

- Dichloromethane (CH_2Cl_2)
- Deionized water
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium bicarbonate (NaHCO_3)

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Gas inlet tube
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Formation of the Acyl Chloride: In a fume hood, equip a dry three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet tube. Add hexanoic acid (1.0 eq) to the flask. Slowly add thionyl chloride (1.2 eq) to the hexanoic acid via the dropping funnel. The reaction is exothermic and will release HCl and SO_2 gas, which should be scrubbed. Heat the mixture to reflux for 2 hours to ensure the complete formation of hexanoyl chloride.
- Alpha-Chlorination: Cool the reaction mixture to room temperature. Bubble chlorine gas (1.1 eq) through the hexanoyl chloride while stirring. The reaction can be initiated by gentle

heating or exposure to UV light. Monitor the reaction by GC-MS until the starting material is consumed.

- Work-up and Hydrolysis: Once the reaction is complete, carefully and slowly add water (5.0 eq) to the reaction mixture to hydrolyze the 2-chlorohexanoyl chloride to **2-chlorohexanoic acid**. This step is highly exothermic and will release HCl gas.
- Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane to extract the product. Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining acid, then with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation to obtain pure **2-chlorohexanoic acid**.

Spectroscopic Characterization

The structure of **2-chlorohexanoic acid** can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for **2-chlorohexanoic acid**.

^1H NMR (Expected Chemical Shifts) Solvent: CDCl_3

Protons (Position)	Chemical Shift (ppm)	Multiplicity	Integration
-COOH	9.0 - 12.0	singlet (broad)	1H
H-2 (α -CH)	4.2 - 4.4	triplet	1H
H-3 (-CH ₂)	1.8 - 2.0	multiplet	2H
H-4, H-5 (-CH ₂ CH ₂ -)	1.3 - 1.6	multiplet	4H
H-6 (-CH ₃)	0.9 - 1.0	triplet	3H

¹³C NMR Solvent: CDCl₃[\[6\]](#)

Carbon (Position)	Chemical Shift (ppm)
C-1 (C=O)	~175
C-2 (α -CH)	~58
C-3 (-CH ₂)	~34
C-4 (-CH ₂)	~26
C-5 (-CH ₂)	~22
C-6 (-CH ₃)	~14

Infrared (IR) Spectroscopy

A vapor phase IR spectrum is available for **2-chlorohexanoic acid**.[\[1\]](#) The table below lists the characteristic vibrational frequencies.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (carboxylic acid)	2500 - 3300	Strong, Broad
C-H stretch (alkane)	2850 - 3000	Medium-Strong
C=O stretch (carboxylic acid)	1700 - 1725	Strong
C-O stretch (carboxylic acid)	1210 - 1320	Medium
C-Cl stretch	600 - 800	Medium-Strong

Mass Spectrometry (MS)

A GC-MS spectrum is available for **2-chlorohexanoic acid**.^[1] The expected molecular ion peak $[M]^+$ would be observed at $m/z = 150$, with a characteristic $[M+2]^+$ peak at $m/z = 152$ with approximately one-third the intensity of the $[M]^+$ peak, due to the natural abundance of the ^{37}Cl isotope.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and characterization of **2-chlorohexanoic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chlorohexanoic acid | C₆H₁₁ClO₂ | CID 564933 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. (2S)-2-Chlorohexanoic acid | C₆H₁₁ClO₂ | CID 12732680 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 2-chlorohexanoic acid | CAS#:29671-30-5 | Chemsoc [chemsoc.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [2-Chlorohexanoic acid structural formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3050906#2-chlorohexanoic-acid-structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com